Isobutyl benzoate is an organic compound classified as a benzoate ester, resulting from the condensation of benzoic acid and isobutanol. Its molecular formula is , and it possesses a molecular weight of approximately 178.23 g/mol. The compound appears as a colorless liquid with a characteristic sweet odor, making it valuable in various applications, particularly in the fragrance and cosmetic industries .
These reactions illustrate its versatility as a chemical intermediate in organic synthesis .
Isobutyl benzoate has been evaluated for its biological safety profile. Studies indicate that it does not exhibit significant genotoxicity or skin sensitization at typical exposure levels. In guinea pig tests, it showed no reactions indicative of sensitization . Additionally, it has been assessed for reproductive toxicity and local respiratory toxicity, with findings suggesting it poses minimal risk under current usage conditions .
The synthesis of isobutyl benzoate typically involves the following methods:
Isobutyl benzoate finds numerous applications across various industries:
Its low toxicity profile makes it suitable for use in products that come into contact with skin or are ingested .
Isobutyl benzoate shares structural similarities with several other compounds, including:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Ethyl benzoate | Commonly used as a flavoring agent; less viscous. | |
Methyl benzoate | Exhibits similar fragrance properties; lower boiling point. | |
Propyl benzoate | Used in cosmetics; slightly higher viscosity than isobutyl benzoate. |
Isobutyl benzoate stands out due to its unique balance of volatility and stability, making it particularly effective in fragrance applications while maintaining a favorable safety profile compared to its analogs. Its specific ester structure allows for distinctive interactions that enhance scent retention and formulation stability .